molecular formula C4H5NO2 B150501 Methyl cyanoacetate CAS No. 105-34-0

Methyl cyanoacetate

Cat. No. B150501
CAS RN: 105-34-0
M. Wt: 99.09 g/mol
InChI Key: ANGDWNBGPBMQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl cyanoacetate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule that can exist in different conformations, which has implications for its reactivity and physical properties.

Synthesis Analysis

The synthesis of methyl cyanoacetate-related compounds has been explored in several studies. For instance, ethyl cyanoacetate has been used as a cyanating agent in a palladium-catalyzed reaction to convert aryl halides into their corresponding nitriles with good to excellent yields . This indicates that similar methods could potentially be applied to methyl cyanoacetate.

Molecular Structure Analysis

The molecular structure of methyl cyanoacetate has been analyzed using various techniques. Ab initio calculations have shown that it can exist as cis or gauche conformers, with the cis form being more stable . The molecule's conformational preferences have been further studied, revealing that in the vapor phase, the gauche form is more stable, while in the liquid phase, the cis form is favored . Additionally, the rotational spectrum of methyl cyanoacetate has been investigated, confirming the geometry of the lowest energy conformer10.

Chemical Reactions Analysis

Methyl cyanoacetate participates in various chemical reactions. It has been used in telomerization reactions with ethylene, leading to the formation of linear and α-branched α-cyanoalkanoic acids . Moreover, it has been involved in gas-phase reactions to synthesize anions, which were characterized using photoelectron imaging . The reactivity of the cyano group in methyl cyanoacetate has also been explored in the context of cyano(nitro)methylating reagents, leading to δ-functionalized α-nitronitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl cyanoacetate have been extensively studied. Its vibrational and structural properties have been characterized by Raman and infrared spectroscopy, as well as ab initio SCF-MO calculations . These studies have provided insights into the conformational dependence of various structural parameters and the intramolecular interactions present in the molecule. Additionally, the compound's behavior in low-temperature inert gas matrices has been examined, revealing the phenomenon of conformational cooling .

Scientific Research Applications

  • Conformational Studies and Low-Temperature Matrix Isolation Methyl cyanoacetate (MCA) has been utilized in conformational studies, particularly in the context of low-temperature inert gas matrices. A study by Reva et al. (2003) demonstrated that different conformers of MCA can be isolated at specific low temperatures, aiding in understanding molecular structures and behaviors at varying temperatures (Reva, Stepanian, Adamowicz, & Fausto, 2003).

  • Synthesis of Functionalized Compounds and Heterocyclic Frameworks Methyl cyanoacetate plays a crucial role in the synthesis of various functionalized compounds. Asahara, Muto, and Nishiwaki (2014) developed a safe cyano(nitro)methylation method using cyano-aci-nitroacetate, a synthetic equivalent derived from methyl cyanoacetate. This method facilitates the synthesis of α-nitronitriles and serves as a precursor for pyridine and naphthyridine frameworks (Asahara, Muto, & Nishiwaki, 2014).

  • Astrochemical Interest and Rotational Spectrum Analysis The rotational spectrum of methyl cyanoacetate has been investigated for its potential astrochemical interest. Gregory, Silva, and Wijngaarden (2021) examined the rotational spectrum of MCA, revealing insights into its molecular structure and behavior, which is significant for understanding chemical processes in the interstellar medium (Gregory, Silva, & Wijngaarden, 2021).

  • Photochromic Properties and Derivative Synthesis MCA is instrumental in creating photochromic derivatives. Kose, Orhan, and Büyükgüngör (2007) synthesized methyl cyanoacetate-condensed fulgide derivatives, investigating their unique photochromic properties and solvent effects. This research contributes to the understanding and development of materials with light-responsive characteristics (Kose, Orhan, & Büyükgüngör, 2007).

  • Catalysis and Green Chemistry Applications In green chemistry, methyl cyanoacetate is used as a catalyst for reactions like the Knövenagel condensation. Wada and Suzuki (2003) demonstrated its effectiveness in catalyzing reactions with aromatic aldehydes under solvent-free conditions, showcasing its role in environmentally friendly chemical processes (Wada & Suzuki, 2003).

  • Electrochemical Studies and Oxidation Reactions Rafiee and Nematollahi (2009) explored the electrochemical oxidation of catechols in the presence of methyl cyanoacetate, leading to the synthesis of nitrile-containing benzofurans. This research is vital for understanding the electrochemical behavior of organic compounds in different chemical environments (Rafiee & Nematollahi, 2009).

Safety And Hazards

Methyl cyanoacetate causes serious eye irritation . It is recommended to wash hands after use, avoid contact with skin and eyes, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Methyl cyanoacetate is an excellent candidate for a future astronomical detection, as it is a derivative of an already detected molecule, methyl acetate .

properties

IUPAC Name

methyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGDWNBGPBMQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8033649
Record name Methyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS]
Record name Acetic acid, 2-cyano-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl cyanoacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20835
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.13 [mmHg]
Record name Methyl cyanoacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20835
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methyl cyanoacetate

CAS RN

105-34-0
Record name Methyl cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL CYANOACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL CYANOACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-cyano-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL CYANOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28RI36V30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl cyanoacetate
Reactant of Route 2
Reactant of Route 2
Methyl cyanoacetate
Reactant of Route 3
Methyl cyanoacetate
Reactant of Route 4
Reactant of Route 4
Methyl cyanoacetate
Reactant of Route 5
Reactant of Route 5
Methyl cyanoacetate
Reactant of Route 6
Reactant of Route 6
Methyl cyanoacetate

Citations

For This Compound
2,600
Citations
C Gregory, WGDP Silva, J van Wijngaarden - Journal of Molecular …, 2021 - Elsevier
… The rotational spectrum of methyl cyanoacetate (H 3 CO(CO)CH 2 CN) was investigated for … is that of the lowest energy conformer of methyl cyanoacetate predicted at the B3LYP-D3(BJ) …
Number of citations: 6 www.sciencedirect.com
ID Reva, SV Ilieva, R Fausto - Physical Chemistry Chemical Physics, 2001 - pubs.rsc.org
Study of the conformational isomerism of methyl cyanoacetate (NCCH2COOCH3, MCA) aided for the first time by matrix-isolation infrared spectroscopy is reported. The conformational …
Number of citations: 43 pubs.rsc.org
SJ Leibowitz, J Laane, C Van Alsenoy… - Journal of molecular …, 1991 - Elsevier
Ab initio calculations with full geometry optimization at the 4-21G level show that methyl cyanoacetate, NCCH 2 COOCH 3 , can exist as the cis (τ=0) or as the gauche (τ= 145) conformer…
Number of citations: 10 www.sciencedirect.com
G Batra, P Pinacho, AL Steber, VM Rivilla… - Frontiers in Astronomy …, 2022 - frontiersin.org
… We performed a comprehensive investigation of methyl cyanoacetate (MCA) using high-resolution Fourier transform rotational spectroscopy. Two low energy conformers of MCA were …
Number of citations: 1 www.frontiersin.org
ID Reva, SG Stepanian, L Adamowicz, R Fausto - Chemical physics letters, 2003 - Elsevier
… Another compound undergoing conformational cooling in matrixes is methyl cyanoacetate (MCA), which we have recently studied [7]. According to the MP2/6-31G** calculations, in the …
Number of citations: 112 www.sciencedirect.com
T KATO, H KIMURA, K TANJI - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… Reaction of Ethyl 4-Chlor0-3-oxobutanoate (2) with Methyl Cyanoacetate Following … methyl cyanoacetate, compound 2 (1.64 g, 0.01 mol) was allowed to react with methyl cyanoacetate (…
Number of citations: 12 www.jstage.jst.go.jp
M Kose, E Orhan, O Büyükgüngör - Journal of Photochemistry and …, 2007 - Elsevier
New thermally irreversible photochromic methyl cyanoacetate-condensed fulgide derivatives were prepared and their photochromic properties were investigated. Coloured form of …
Number of citations: 10 www.sciencedirect.com
R Prasad, YK Mishra, RK Gupta - 1990 - nopr.niscpr.res.in
… Infrared spectra of methyl cyanoacetate and ethyl … The computed conformational energy of methyl cyanoacetate is in … of the fundamental modes of methyl cyanoacetate (MCA) and ethyl …
Number of citations: 6 nopr.niscpr.res.in
T Fujimoto, I Hirao - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
… acids were identified in the system of methyl cyanoacetate, but no alkyl cyanoacetates could be … The chain-transfer constants were estimated in the system of methyl cyanoacetate. The …
Number of citations: 4 www.journal.csj.jp
BB Woertz - Society of Petroleum Engineers Journal, 1972 - onepetro.org
… Additional pilot plant data have recently been published on the use of methyl cyanoacetate (MCA) to published on the use of methyl cyanoacetate (MCA) to remove acid gases (CO 2 …
Number of citations: 1 onepetro.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.